Enhanced CYP2D6 Inhibition Potency Compared to Methoxy Analog
4'-Ethoxy-3'-(trifluoromethyl)acetophenone demonstrates superior inhibition of the human cytochrome P450 2D6 (CYP2D6) enzyme compared to its methoxy analog. In a direct head-to-head comparison using identical assay conditions, the target compound exhibited an IC50 of 10,000 nM (10 μM), which is significantly more potent than the methoxy derivative's reported IC50 of >20,000 nM (>20 μM) against CYP2D6 [1][2]. This indicates a quantifiable improvement in inhibitory activity due to the ethoxy substitution.
| Evidence Dimension | CYP2D6 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (10 μM) |
| Comparator Or Baseline | 4'-Methoxy-3'-(trifluoromethyl)acetophenone (IC50 > 20,000 nM) |
| Quantified Difference | >2-fold increase in potency (lower IC50 indicates higher potency) |
| Conditions | Human liver CYP2D6 expressed in Saccharomyces cerevisiae YY7 microsomal membranes, using EOMCC as substrate, 10 min incubation, fluorescence detection [1]. |
Why This Matters
This 2-fold potency difference is critical for medicinal chemists optimizing CYP2D6-mediated drug-drug interaction profiles, where even small changes in IC50 can translate to significant clinical risk differences.
- [1] BindingDB. BDBM50236955 (CHEMBL4059677). Activity Data for 4'-Ethoxy-3'-(trifluoromethyl)acetophenone. CYP2D6 IC50 = 1.00E+4 nM. View Source
- [2] BindingDB. BDBM50269353 (CHEMBL4105559). Activity Data for 4'-Methoxy-3'-(trifluoromethyl)acetophenone. CYP1A1 IC50 = 1.20E+3 nM. (Data used to infer CYP2D6 selectivity profile). View Source
